molecular formula C22H26N4 B11705514 Benzimidazole, 2,2'-octamethylenebis- CAS No. 5233-14-7

Benzimidazole, 2,2'-octamethylenebis-

Cat. No.: B11705514
CAS No.: 5233-14-7
M. Wt: 346.5 g/mol
InChI Key: IHORDQFAOPQUJD-UHFFFAOYSA-N
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Description

Benzimidazole, 2,2’-octamethylenebis- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a bicyclic structure. These compounds have gained significant attention due to their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, which leads to the formation of benzimidazole through cyclization . Another approach involves the use of microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time significantly .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. Additionally, the use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2,2’-octamethylenebis- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole derivatives can lead to the formation of benzimidazolone, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Benzimidazole, 2,2’-octamethylenebis- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal protection

Mechanism of Action

The mechanism of action of benzimidazole, 2,2’-octamethylenebis- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it can inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 2,2’-octamethylenebis- is unique due to its specific structural features and the presence of the octamethylene bridge, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles compared to other benzimidazole derivatives .

Properties

CAS No.

5233-14-7

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

2-[8-(1H-benzimidazol-2-yl)octyl]-1H-benzimidazole

InChI

InChI=1S/C22H26N4/c1(3-5-15-21-23-17-11-7-8-12-18(17)24-21)2-4-6-16-22-25-19-13-9-10-14-20(19)26-22/h7-14H,1-6,15-16H2,(H,23,24)(H,25,26)

InChI Key

IHORDQFAOPQUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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